molecular formula C6H11Cl2N3 B2890339 2-(Azetidin-3-yl)-1H-imidazole dihydrochloride CAS No. 2225146-94-9

2-(Azetidin-3-yl)-1H-imidazole dihydrochloride

Cat. No. B2890339
M. Wt: 196.08
InChI Key: CZBIEULJNDQCOX-UHFFFAOYSA-N
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Description

Azetidine derivatives are a class of compounds that have been studied for their potential applications in various fields. They are characterized by a four-membered ring containing a nitrogen atom .


Molecular Structure Analysis

The molecular structure of azetidine derivatives can vary depending on the specific compound. For example, “1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride” has a molecular weight of 196.08 .


Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions. For example, they can participate in the Suzuki–Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can vary. For example, “2-(azetidin-3-yl)pyrimidine dihydrochloride” has a molecular weight of 208.09 and is a solid at room temperature .

Scientific Research Applications

Heterocyclic Synthesis and Medicinal Chemistry

The synthesis of heterocyclic compounds, especially those containing the imidazole moiety, is of significant interest in medicinal chemistry. For instance, the synthesis of imidazo[1,2-a]pyridines through the annulation of 2H-azirines with 2-chloropyridines demonstrates the utility of azetidinyl and imidazole scaffolds in creating bioactive heterocycles. This process involves the formation of electrophilic aziridinyl triflates, which upon reaction with halopyridines, yield C3-substituted imidazo[1,2-a]pyridines, a structure commonly found in medicinal chemistry leads and drugs (Vuillermet, Bourret, & Pelletier, 2020).

Coordination Chemistry and Catalysis

The imidazole framework, particularly imidazolin-2-imines, showcases exceptional nucleophilicity and basicity, making them indispensable as N-donor ligands in coordination chemistry. These ligands have found applications in forming complexes with early transition metals and metals in higher oxidation states. Such complexes have been utilized as ancillary ligands in various homogeneous catalysts, highlighting their role in olefin polymerization and alkyne metathesis. The coordination chemistry involving imidazole derivatives spans almost all transition metals, emphasizing their versatility and broad applicability in catalysis and material science (Wu & Tamm, 2014).

Antimicrobial and Anticancer Research

Imidazole derivatives, when linked with azetidinone moieties, demonstrate promising antimicrobial and anticancer activities. This is particularly notable in compounds where the azetidinone class is modified to include bioactive agents based on specific heterocyclic scaffolds. Such modifications have shown significant potency against multidrug-resistant strains and various cancer cell lines, underscoring the therapeutic potential of these heterocyclic compounds. The synthesis and biological evaluation of these derivatives highlight the ongoing exploration of imidazole and azetidinone frameworks in the development of novel antimicrobial and anticancer agents (Hussein et al., 2020).

Safety And Hazards

Azetidine derivatives can have various safety and hazard profiles. For example, “2-(azetidin-3-yl)pyrimidine dihydrochloride” has hazard statements H302, H315, H319, H335, indicating that it can be harmful if swallowed, cause skin irritation, eye irritation, and respiratory irritation .

Future Directions

The future directions for research on azetidine derivatives are vast. They have potential applications in various fields, including medicinal chemistry, due to their wide range of biological activities .

properties

IUPAC Name

2-(azetidin-3-yl)-1H-imidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-2-9-6(8-1)5-3-7-4-5;;/h1-2,5,7H,3-4H2,(H,8,9);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBIEULJNDQCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=CN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yl)-1H-imidazole dihydrochloride

CAS RN

2225146-94-9
Record name 2-(azetidin-3-yl)-1H-imidazole dihydrochloride
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